Cas no 1923082-70-5 (Thiazolo[3,2-b][1,2,4]triazole, 5-(2,4-difluorophenyl)-6-methyl-)
![Thiazolo[3,2-b][1,2,4]triazole, 5-(2,4-difluorophenyl)-6-methyl- structure](https://ja.kuujia.com/scimg/cas/1923082-70-5x500.png)
Thiazolo[3,2-b][1,2,4]triazole, 5-(2,4-difluorophenyl)-6-methyl- 化学的及び物理的性質
名前と識別子
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- Thiazolo[3,2-b][1,2,4]triazole, 5-(2,4-difluorophenyl)-6-methyl-
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- インチ: 1S/C11H7F2N3S/c1-6-10(17-11-14-5-15-16(6)11)8-3-2-7(12)4-9(8)13/h2-5H,1H3
- InChIKey: BWKFLQDTCZOBQO-UHFFFAOYSA-N
- ほほえんだ: N1=CN=C2SC(C3=CC=C(F)C=C3F)=C(C)N12
Thiazolo[3,2-b][1,2,4]triazole, 5-(2,4-difluorophenyl)-6-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM512945-1g |
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole |
1923082-70-5 | 97% | 1g |
$1208 | 2023-03-10 |
Thiazolo[3,2-b][1,2,4]triazole, 5-(2,4-difluorophenyl)-6-methyl- 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
Thiazolo[3,2-b][1,2,4]triazole, 5-(2,4-difluorophenyl)-6-methyl-に関する追加情報
Thiazolo[3,2-b][1,2,4]triazole, 5-(2,4-difluorophenyl)-6-methyl-
The compound with CAS No. 1923082-70-5, known as Thiazolo[3,2-b][1,2,4]triazole, 5-(2,4-difluorophenyl)-6-methyl-, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, specifically a thiazolo-triazole derivative. Its structure features a fused thiazole and triazole ring system with substituents that include a 2,4-difluorophenyl group and a methyl group at specific positions. The presence of these substituents imparts unique chemical and physical properties to the molecule.
Recent studies have highlighted the importance of thiazolo-triazole derivatives in drug discovery and materials science. The fused ring system in this compound provides a rigid framework that can facilitate interactions with biological targets or serve as a building block for advanced materials. The 5-(2,4-difluorophenyl) substituent introduces electron-withdrawing effects due to the fluorine atoms, which can modulate the electronic properties of the molecule. This makes it particularly interesting for applications in medicinal chemistry where precise control over molecular interactions is crucial.
One of the most notable advancements involving this compound is its role in the development of novel antimicrobial agents. Researchers have explored its ability to inhibit bacterial and fungal growth by targeting specific enzymes or disrupting cellular membranes. The 6-methyl group in the structure contributes to hydrophobicity, enhancing the molecule's ability to penetrate biological membranes and interact with target sites. This property has been leveraged in designing compounds with improved bioavailability and efficacy.
In addition to its biological applications, Thiazolo[3,2-b][1,2,4]triazole derivatives have shown promise in materials science. Their unique electronic properties make them suitable candidates for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). The fluorine atoms in the 5-(2,4-difluorophenyl) group enhance the molecule's stability under thermal and oxidative conditions, which is critical for electronic applications requiring long-term performance.
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions. Key steps often include nucleophilic aromatic substitution or cyclization reactions to form the fused ring system. Recent advancements in catalytic methods have enabled more efficient and scalable production of this compound. For instance, the use of transition metal catalysts has significantly improved yields while reducing reaction times.
From an environmental perspective, understanding the fate and transport of Thiazolo[3,b][1,a,d]triazone derivatives is essential for assessing their safety and sustainability. Studies have shown that these compounds exhibit moderate biodegradability under aerobic conditions but may persist in certain environmental compartments due to their hydrophobic nature. Efforts are ongoing to develop greener synthesis routes and evaluate their environmental impact more comprehensively.
In conclusion,Thiazolo[3,b][1,a,d]triazone derivatives represent a versatile class of compounds with diverse applications across multiple disciplines. Their unique structural features and functional groups make them valuable tools for advancing drug discovery and materials science. As research continues to uncover new properties and applications for this compound class,Thiazolo[3,b][1,a,d]triazone derivatives are poised to play an increasingly important role in both academic and industrial settings.
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